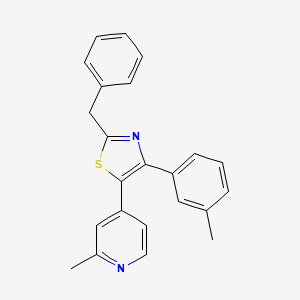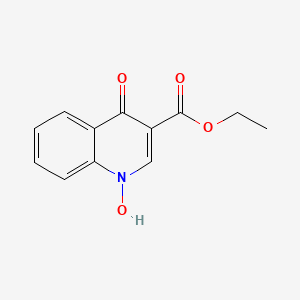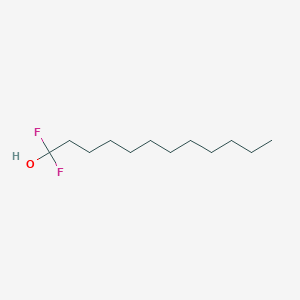
1,1-Difluorododecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorododecan-1-OL is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, which also bears a hydroxyl group
Preparation Methods
The synthesis of 1,1-Difluorododecan-1-OL typically involves the fluorination of dodecan-1-ol. One common method is the reaction of dodecan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve more scalable processes, such as the use of electrochemical fluorination or other advanced fluorination techniques that allow for the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
1,1-Difluorododecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1,1-difluorododecanone or 1,1-difluorododecanoic acid.
Scientific Research Applications
1,1-Difluorododecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules, helping to understand the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It can be used in the production of specialty chemicals, surfactants, and other industrial applications where fluorinated compounds are desired for their unique properties.
Mechanism of Action
The mechanism by which 1,1-Difluorododecan-1-OL exerts its effects depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
1,1-Difluorododecan-1-OL can be compared to other fluorinated alcohols such as 1-fluorododecan-1-ol and 1,1,1-trifluorododecan-1-ol. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can lead to differences in their chemical properties and applications.
1-Fluorododecan-1-ol: Contains only one fluorine atom, which may result in different reactivity and stability compared to this compound.
1,1,1-Trifluorododecan-1-ol: Contains three fluorine atoms, which can further enhance the compound’s stability and alter its reactivity.
The uniqueness of this compound lies in its specific fluorination pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
477780-70-4 |
|---|---|
Molecular Formula |
C12H24F2O |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1,1-difluorododecan-1-ol |
InChI |
InChI=1S/C12H24F2O/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h15H,2-11H2,1H3 |
InChI Key |
BOOMGRBZVWZKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


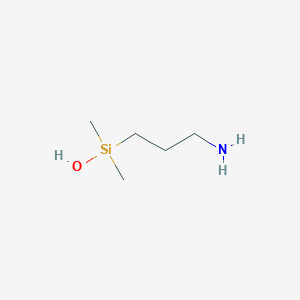
![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
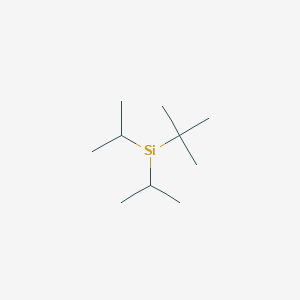
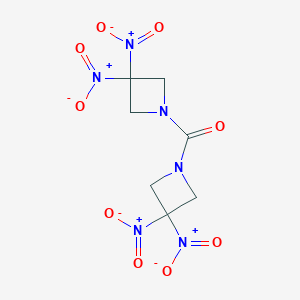
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
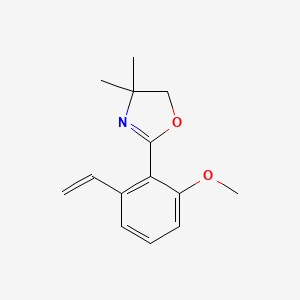
methanone](/img/structure/B14246750.png)
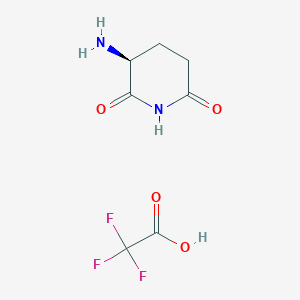
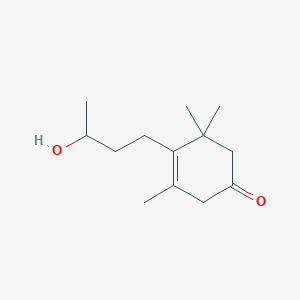
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
